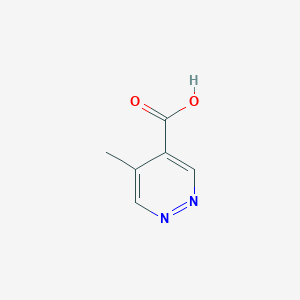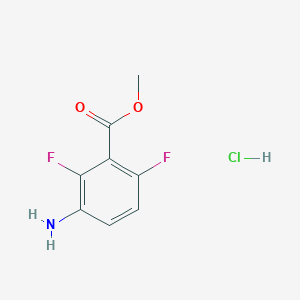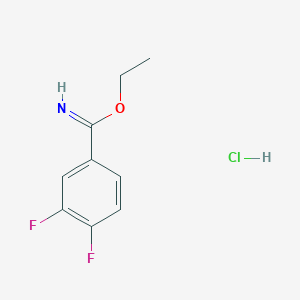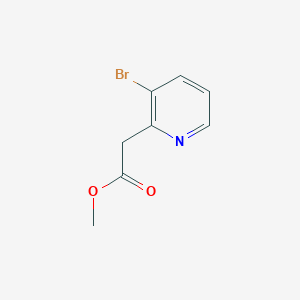
4-Ethyl-5-iodopyridin-2-amine
Übersicht
Beschreibung
4-Ethyl-5-iodopyridin-2-amine is a chemical compound used in scientific research. It has a molecular formula of C7H9IN2 and a molecular weight of 248.06 .
Synthesis Analysis
The synthesis of 4-Ethyl-5-iodopyridin-2-amine involves the addition of l-Iodopyrrolidine-2,5-dione (NIS, 3.87 g, 17.2 mmol) to 4-ethylpyridin-2-amine (2.00 g, 16.4 mmol) in AcOH (60 m) during 30 min at 65 C. The mixture is then heated at 65 C for 36 hours, and is concentrated .Chemical Reactions Analysis
While specific chemical reactions involving 4-Ethyl-5-iodopyridin-2-amine are not available, it’s important to note that the compound can participate in various chemical reactions due to the presence of the amine and iodopyridine functional groups.Physical And Chemical Properties Analysis
4-Ethyl-5-iodopyridin-2-amine has a boiling point, density, and other physical properties that can be found in its chemical properties .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Synthesis
4-Ethyl-5-iodopyridin-2-amine serves as a versatile intermediate in the synthesis of various pharmaceutical drugs. Its iodine atom is a reactive site that can undergo further functionalization to create complex molecules. This compound is particularly useful in constructing pyridine cores, which are prevalent in drugs that treat cardiovascular diseases, neurological disorders, and cancers .
Molecular Biology Research
In molecular biology, this compound can be used to synthesize nucleoside analogs that mimic the structure of natural nucleotides. These analogs are valuable tools for studying DNA replication and repair mechanisms, as well as for developing antiviral therapies .
Biochemical Studies
4-Ethyl-5-iodopyridin-2-amine may be employed in biochemical assays as a building block for fluorescent probes. These probes can bind to specific proteins or DNA sequences, allowing researchers to visualize and track biological processes in real-time .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to create small molecules with potential therapeutic effects. Its structural motif is found in many biologically active molecules, making it a key starting point for the development of new medications .
Chemical Synthesis
This compound is used in chemical synthesis to create a variety of heterocyclic compounds. Its reactivity enables the formation of complex structures that are essential for the development of new materials and catalysts .
Industrial Applications
4-Ethyl-5-iodopyridin-2-amine has industrial applications in the synthesis of dyes, pigments, and organic light-emitting diodes (OLEDs). Its ability to form stable complexes with metals makes it valuable for creating conductive materials .
Antioxidant Research
Researchers use this compound to study the antioxidant properties of pyridine derivatives. Antioxidants play a crucial role in preventing oxidative stress, which is associated with various diseases, including neurodegenerative disorders and cancer .
Anti-inflammatory Drug Development
The pyridine moiety is a common feature in anti-inflammatory drugs. 4-Ethyl-5-iodopyridin-2-amine can be used to develop novel anti-inflammatory agents by modifying its structure to enhance its interaction with biological targets .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-ethyl-5-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPESVAORPDILFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1456783.png)
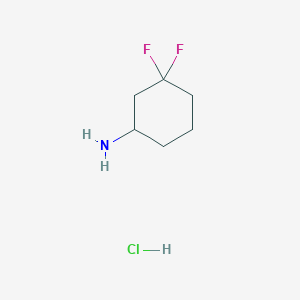
![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)




